Gonadorelin acetate

Vue d'ensemble

Description

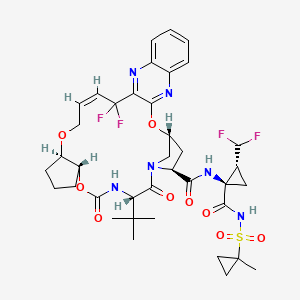

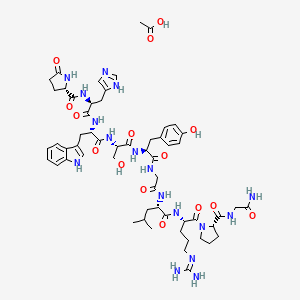

Gonadorelin is a synthetic decapeptide prepared using solid phase peptide synthesis . It is a man-made protein that is like a hormone in the body called gonadotropin-releasing hormone (GnRH) . GnRH causes the pituitary gland to release other hormones including luteinizing hormone (LH) and follicle-stimulating hormone (FSH). LH and FSH are important for proper development in children and fertility in adults .

Molecular Structure Analysis

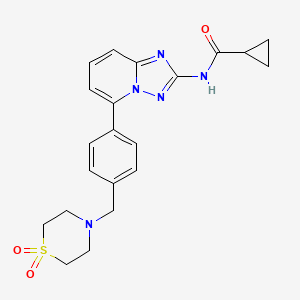

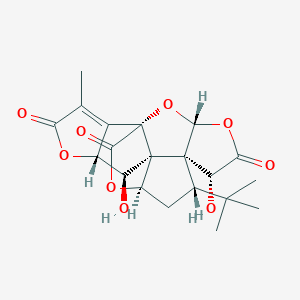

The molecular formula of Gonadorelin acetate is C55H75N17O13 . It is a synthetic polypeptide hormone having the property of stimulating the release of the luteinizing hormone from the hypothalamus .Physical And Chemical Properties Analysis

Gonadorelin acetate is a synthetic polypeptide hormone . The molecular weight of Gonadorelin acetate is 1182.29 (anhydrous free base basis) .Applications De Recherche Scientifique

Clinical Research and Practice

- Scientific Field: Medical Science

- Summary of the Application: Gonadorelin acetate is used in clinical research and practice to diagnose, prevent, or treat disease . It is used to simulate the physiological release of GnRH from the hypothalamus .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The outcomes of these applications are not specified in the source .

Treatment of Amenorrhea, Delayed Puberty, and Infertility

- Scientific Field: Reproductive Medicine

- Summary of the Application: Gonadorelin acetate is used for the treatment of amenorrhea, delayed puberty, and infertility .

- Methods of Application: It is administered to simulate the physiological release of GnRH from the hypothalamus in the treatment of delayed puberty, treatment of infertility caused by hypogonadotropic hypogonadism, and induction of ovulation in women with hypothalamic amenorrhea .

- Results or Outcomes: The outcomes of these applications are not specified in the source .

Anti-Doping Controls

- Scientific Field: Sports Medicine

- Summary of the Application: Gonadorelin is listed among the substances banned in sports by the World Anti-doping Agency (WADA) since its misuse by male athletes triggers testosterone increase .

- Methods of Application: A biomimetic enzyme-linked immunosorbent assay (BELISA) is proposed for the analysis of gonadorelin. This involves the growth of a polynorepinephrine (PNE)–based molecularly imprinted polymer (MIP) directly on microwells .

- Results or Outcomes: Gonadorelin quantification was accomplished via a colorimetric indirect competitive bioassay involving the competition between biotinylated gonadorelin linked to the signal reporter and the unlabeled analyte . A detection limit of 277 pmol L −1 was achieved with very good reproducibility in standard solutions ( av CV% = 4.07%) and in urine samples ( av CV% = 5.24%) .

Diagnostic Agent to Assess Pituitary Gland Function

- Scientific Field: Endocrinology

- Summary of the Application: Gonadorelin is used as a diagnostic agent to assess pituitary gland function . It is used to test how well the hypothalamus and pituitary glands are working .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The outcomes of these applications are not specified in the source .

Treatment of Hypogonadotropic Hypogonadism and Cryptorchidism

- Scientific Field: Reproductive Medicine

- Summary of the Application: Gonadorelin is used in the treatment of primary hypothalamic amenorrhea, hypogonadotropic hypogonadism (e.g., Kallmann syndrome), and cryptorchidism .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The outcomes of these applications are not specified in the source .

Increase in Testicular Size and Prevention of Estradiol Increase in Men

- Scientific Field: Reproductive Medicine

- Summary of the Application: Gonadorelin stimulates luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are necessary for normal fertility in adults. It increases testicular size and prevents the increase in estradiol, an estrogen hormone, in men .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The outcomes of these applications are not specified in the source .

Veterinary Medicine

- Scientific Field: Veterinary Medicine

- Summary of the Application: Gonadorelin is used in veterinary medicine . The medication is a form of the endogenous GnRH and is identical to it in chemical structure .

- Methods of Application: It is given by injection into a blood vessel or fat .

- Results or Outcomes: The outcomes of these applications are not specified in the source .

Treatment of Ovarian Follicular Cysts in Dairy Cattle

- Scientific Field: Veterinary Medicine

- Summary of the Application: Gonadorelin is indicated for the treatment of ovarian follicular cysts in dairy cattle .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The outcomes of these applications are not specified in the source .

Evaluating Residual Gonadotropic Function of the Pituitary

- Scientific Field: Endocrinology

- Summary of the Application: Gonadorelin is used for evaluating the functional capacity and response of the gonadotropes of the anterior pituitary also for evaluating residual gonadotropic function of the pituitary following removal of a pituitary tumor by surgery and/or irradiation .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The outcomes of these applications are not specified in the source .

Safety And Hazards

Orientations Futures

Gonadorelin is used to test how well the hypothalamus and the pituitary glands are working. It is also used to cause ovulation (release of an egg from the ovary) in women who do not have regular ovulation and menstrual periods because the hypothalamus gland does not release enough GnRH . Future research may focus on further understanding its effects and potential applications.

Propriétés

IUPAC Name |

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H75N17O13.C2H4O2/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36;1-2(3)4/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60);1H3,(H,3,4)/t36-,37-,38-,39-,40-,41-,42-,43-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCGMRBZPXEPOZ-HBBGHHHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H79N17O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30198161 | |

| Record name | Gonadorelin monoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gonadorelin acetate | |

CAS RN |

34973-08-5, 499785-55-6, 71447-49-9 | |

| Record name | Gonadorelin acetate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034973085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gonadorelin monoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0499785556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gonadorelin monoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Luteinizing hormone releasing hormone human acetate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-oxo-l-prolyl-l-histidyl-l-tryptophyl-l-seryl-l-tyrosyl-l-glycyl-l-Lleucyl-l-arginyl-l-prolyl-glycinamide acetate (salt) hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Phenylethynyl)-2-(2-pyrrolidin-1-ylethoxy)pyrido[2,3-b]pyrazine](/img/structure/B607645.png)

![2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B607647.png)